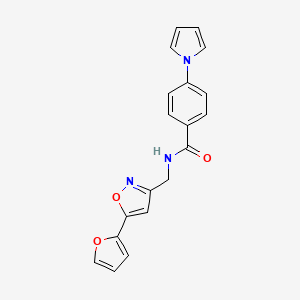

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(14-5-7-16(8-6-14)22-9-1-2-10-22)20-13-15-12-18(25-21-15)17-4-3-11-24-17/h1-12H,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQURMBMQAUASG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction.

Formation of the pyrrole ring: This can be synthesized through a Paal-Knorr synthesis.

Coupling of the benzamide group: The final step involves coupling the benzamide group to the isoxazole-furan-pyrrole intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan and pyrrole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.

Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).

Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the benzamide group could produce an amine.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to biological activity |

| Isoxazole Moiety | Known for diverse pharmacological properties |

| Pyrrole Substituent | Enhances interaction with biological targets |

Medicinal Chemistry

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has been explored for its potential therapeutic effects, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that compounds with isoxazole and pyrrole structures exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound reduced inflammation markers in vitro, suggesting potential for development as anti-inflammatory agents .

Anticancer Activity

The compound has shown promise in anticancer research. Its structural components allow it to interact with specific cellular pathways involved in cancer progression. For instance, studies have reported that similar isoxazole derivatives inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Biochemical Probes

Due to its ability to interact with specific enzymes and receptors, this compound serves as a biochemical probe for studying enzyme mechanisms and receptor-ligand interactions. Its unique structure allows it to mimic substrate binding sites, providing insights into enzyme inhibition mechanisms .

Material Science

In addition to its biological applications, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can be utilized in the development of new materials. Its chemical properties make it suitable for incorporation into polymer matrices or as a precursor for synthesizing novel compounds with tailored functionalities .

Case Study 1: Anticancer Efficacy

A study published in "Molecules" examined the anticancer efficacy of isoxazole derivatives, including those similar to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide. The results indicated a significant reduction in cell viability across several cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research documented in "Antibiotics" highlighted the antimicrobial properties of isoxazole derivatives against various bacterial strains. The study reported MIC values ranging from 7.81 to 250 µg/mL for related compounds, suggesting that N-((5-(furan-2-y)isoxazol–3–yl)methyl)-4-(1H-pyrrol–1–yl)benzamide could exhibit similar or enhanced activity .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Thiazole-Based Benzamides ()

Compounds such as 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the benzamide scaffold but replace the isoxazole-furan unit with a thiazole ring and pyridine/pyrrolidine substituents. Key differences include:

- Electronic Properties : Thiazole (S/N heteroatoms) vs. isoxazole (O/N), altering electron density and binding modes.

- Substituent Effects : Pyridine and piperazine groups in 4e enhance basicity and solubility compared to the furan-pyrrole system.

- Melting Points : Thiazole derivatives (e.g., 4e: 178–180°C; 4h: 165–167°C) exhibit higher melting points than typical furan-containing compounds, suggesting stronger intermolecular forces .

1,3,4-Oxadiazole Derivatives ()

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares the furan-2-yl group with the target compound but incorporates a 1,3,4-oxadiazole ring (two nitrogen atoms) instead of isoxazole. Key distinctions:

Nitazoxanide Analogues ()

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide is a nitazoxanide derivative with a thiazole ring and halogen substituents. Key contrasts:

- Halogen Effects : Fluorine and chlorine atoms increase electronegativity and metabolic stability compared to the target’s furan and pyrrole groups.

Physicochemical and Spectral Properties

Biological Activity

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a furan ring, isoxazole moiety, and a pyrrole-derived benzamide structure. Its molecular formula is , with a molecular weight of 379.4 g/mol. The presence of these heterocycles suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of isoxazole and related compounds exhibit significant antimicrobial properties. A study highlighted that isoxazole derivatives were synthesized and tested against various bacterial strains including Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). The compound demonstrated promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide | Staphylococcus aureus | 12.5 |

| Control | Ciprofloxacin | 2 |

| Control | Isoniazid | 0.25 |

Antifungal Activity

The compound has also shown antifungal activity against strains such as Candida albicans and Aspergillus niger . In comparative studies, certain derivatives exhibited effects similar to established antifungals like greseofulvin, indicating its potential for further development as an antifungal agent .

Case Studies

- Antibacterial Efficacy Against Staphylococcus aureus : A recent study evaluated several isoxazole derivatives, including our compound, against S. aureus . The results indicated that modifications in the substituents on the isoxazole ring significantly influenced antibacterial potency. The compound's structure was optimized to enhance its interaction with bacterial cell walls.

- Cytotoxicity Studies : In vitro studies using human cancer cell lines demonstrated that the compound exhibits cytotoxic effects, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction in targeted cancer cells, though further mechanistic studies are required to elucidate the pathways involved .

Research Findings

Recent literature reviews emphasize the therapeutic potential of isoxazole derivatives in treating infections and cancer. For instance:

- A systematic review on isoxazole compounds highlighted their role as antibacterial agents with specific activity against resistant strains of bacteria .

- Another study reported the synthesis of various pyrrole-based compounds, noting their enhanced activity against both gram-positive and gram-negative bacteria .

Q & A

Q. What are the recommended synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide?

Synthesis typically involves multi-step reactions, including:

- Multi-component reactions : Combining furan-2-yl, isoxazole, and pyrrole precursors in a one-pot strategy to assemble the heterocyclic core .

- Stepwise coupling : Introducing the benzamide group via amidation reactions under controlled pH and temperature to avoid side products .

- Catalyst optimization : Using pyridine or other bases to facilitate coupling reactions, as seen in analogous benzamide syntheses .

Q. How should researchers characterize the compound’s purity and structure?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and connectivity, particularly for the furan, isoxazole, and pyrrole moieties .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Chromatography : HPLC or TLC to monitor reaction progress and ensure purity (>95%) .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for this compound?

Methodological approaches include:

- Dose-response studies : Testing across a concentration gradient to identify non-linear effects or toxicity thresholds .

- Target validation : Using siRNA or CRISPR to confirm interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), which are inhibited by structurally related amides .

- Comparative assays : Benchmarking against analogs (e.g., triazole or pyrazole derivatives) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields for large-scale synthesis?

Critical parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Maintaining 60–80°C during amidation prevents decomposition .

- Catalyst screening : Testing Pd-based catalysts for cross-coupling steps, as used in similar furan-isoxazole systems .

Q. Which computational tools predict the compound’s biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., cancer-related kinases) using crystal structures from databases like PDB .

- PASS program : Predicts antimicrobial or anti-inflammatory activity based on structural fingerprints .

- ADMET profiling : Tools like SwissADME assess pharmacokinetic properties to prioritize in vitro testing .

Q. How can SAR studies guide structural modifications for enhanced activity?

- Core substitutions : Replacing the furan with thiophene (to modulate electron density) or modifying the pyrrole’s N-substituents (to alter hydrophobicity) .

- Bioisosteric replacements : Swapping the isoxazole with a 1,2,4-triazole to improve metabolic stability .

- Pharmacophore mapping : Identifying critical hydrogen-bonding groups (e.g., benzamide carbonyl) for target binding .

Methodological Notes

- Contradictory data : Always cross-validate bioactivity results with orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

- Synthetic challenges : Intermediate purification via column chromatography is often required to isolate regioisomers in multi-component reactions .

- Data reporting : Include detailed NMR chemical shifts and coupling constants for reproducibility, as exemplified in thiazole-benzamide studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.